

# Protocols for using Aztreonam disodium in combination with other antibiotics

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## Compound of Interest

Compound Name: Aztreonam disodium

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## Application Notes and Protocols: Aztreonam Disodium in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

### Introduction

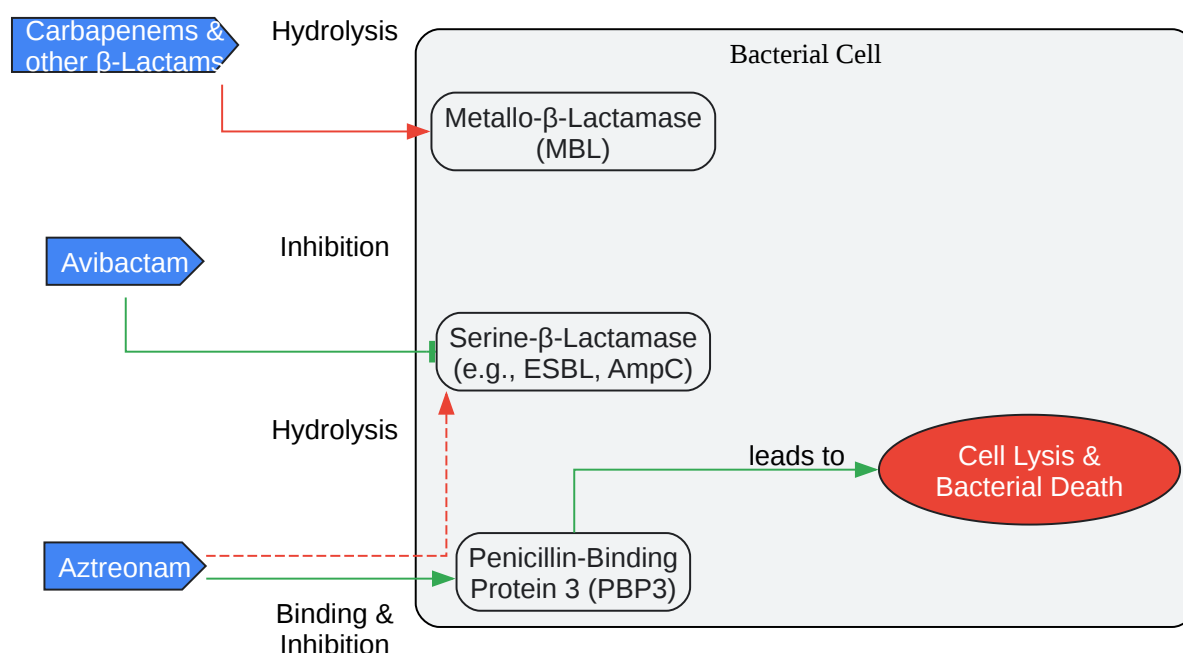
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo- $\beta$ -lactamases (MBLs), presents a formidable challenge in clinical practice. Aztreonam, a monobactam antibiotic, is inherently stable against hydrolysis by MBLs. However, its clinical utility is often compromised by the co-production of other  $\beta$ -lactamases, such as extended-spectrum  $\beta$ -lactamases (ESBLs) and AmpC  $\beta$ -lactamases, which can hydrolyze aztreonam.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

A promising strategy to overcome this resistance is the combination of aztreonam with a  $\beta$ -lactamase inhibitor. Avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, effectively neutralizes a broad spectrum of serine  $\beta$ -lactamases (Ambler classes A, C, and some D), thereby protecting aztreonam from degradation and restoring its activity against these resistant pathogens.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> This combination, often administered as aztreonam and ceftazidime-avibactam, has demonstrated significant synergistic activity in vitro and is emerging as a critical therapeutic option for severe infections caused by MBL-producing Enterobacterales.<sup>[1]</sup><sup>[7]</sup><sup>[8]</sup>

These application notes provide detailed protocols for in vitro synergy testing of aztreonam in combination with other antibiotics, summarize key quantitative data from preclinical and clinical studies, and illustrate the underlying mechanisms and workflows.

## Mechanism of Action and Rationale for Combination

The synergistic interaction between aztreonam and avibactam is based on a "protect the protector" mechanism. MBL-producing Gram-negative bacteria are often resistant to most  $\beta$ -lactam antibiotics, including carbapenems. While aztreonam is not affected by MBLs, these bacteria frequently co-express other  $\beta$ -lactamases that readily inactivate it. Avibactam inhibits these co-produced enzymes, allowing aztreonam to reach its target, penicillin-binding protein 3 (PBP3), and exert its bactericidal effect.<sup>[2][9]</sup>



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**Caption:** Mechanism of Aztreonam-Avibactam Synergy.

## Quantitative Data Summary

The combination of aztreonam with  $\beta$ -lactamase inhibitors, particularly avibactam, has shown potent in vitro activity and promising clinical outcomes.

## In Vitro Susceptibility Data

The addition of avibactam significantly reduces the Minimum Inhibitory Concentration (MIC) of aztreonam for many MBL-producing isolates.

Organism Type	Aztreonam MIC Alone	Aztreonam-Avibactam MIC <sub>90</sub>	Fold Reduction of MIC	Reference(s)
MBL-producing Enterobacterales	Often $\geq 64$ $\mu\text{g/mL}$	$\leq 1$ $\mu\text{g/mL}$	$>64$ -fold to $>128$ -fold	[5][10]
KPC & NDM co-producing K. pneumoniae	$>64$ $\mu\text{g/mL}$	$\leq 0.5/4$ $\mu\text{g/mL}$	$>64$ -fold	[10]
MBL-producing Enterobacterales (Spain)	$>32$ $\mu\text{g/mL}$	92.7% of isolates $\leq 1$ $\text{mg/L}$	Not specified	[11]
MBL & ESBL co-producers	High	Restored susceptibility in 4/9 isolates	Up to 128-fold	[12][13]

## Clinical Efficacy from Phase 3 Trials

Clinical trials have evaluated the efficacy of aztreonam-avibactam (ATM-AVI) against infections caused by multidrug-resistant Gram-negative bacteria.

Trial Name	Patient Population	ATM-AVI Clinical Cure Rate	Comparator Clinical Cure Rate	Comparator	Reference(s)
REVISIT	cIAI, HAP/VAP	76.4%	74%	Meropenem ± Colistin	<a href="#">[14]</a> <a href="#">[15]</a>
ASSEMBLE	cIAI, cUTI, HAP/VAP, BSI (MBL-producers)	41.7% (5/12)	0% (0/3)	Best Available Therapy	<a href="#">[14]</a> <a href="#">[16]</a>

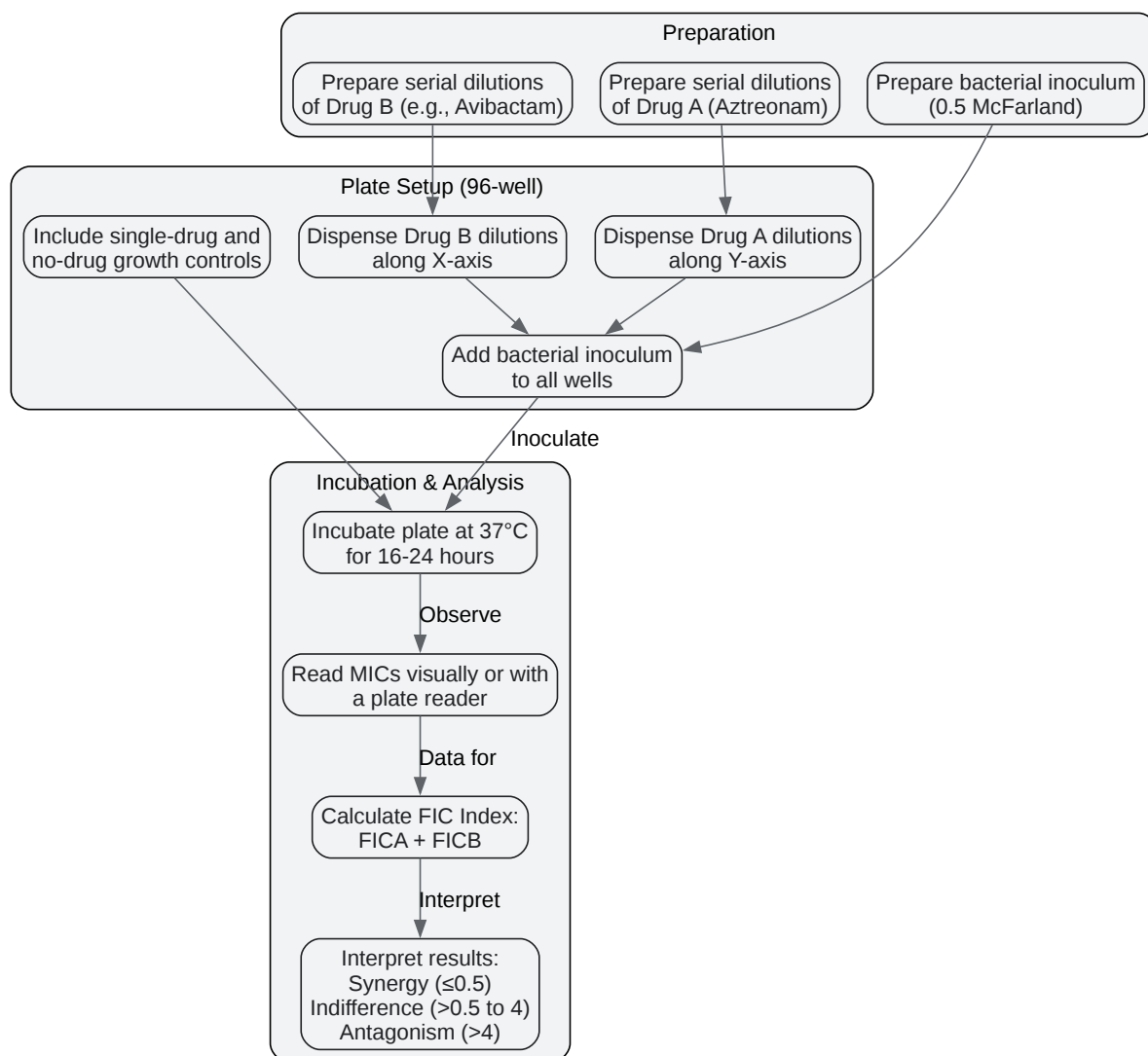
HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia; cIAI: Complicated Intra-Abdominal Infections; cUTI: Complicated Urinary Tract Infections; BSI: Bloodstream Infections.

## Experimental Protocols

Accurate in vitro assessment is crucial for guiding therapeutic decisions and for the development of new combination therapies. The following are detailed protocols for two standard methods of synergy testing.

### Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy or antagonism between two antimicrobial agents.[\[17\]](#)[\[18\]](#)[\[19\]](#)



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**Caption:** Checkerboard Assay Workflow.

## Methodology:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[\[17\]](#)
- Antibiotic Dilution:
  - In a 96-well microtiter plate, prepare two-fold serial dilutions of Aztreonam (Drug A) along the ordinate (rows A-G).
  - Prepare two-fold serial dilutions of the combination agent (e.g., ceftazidime-avibactam, Drug B) along the abscissa (columns 1-11).
  - Row H should contain serial dilutions of Drug A only, and column 12 should contain serial dilutions of Drug B only, to determine their individual MICs.[\[20\]](#)
  - Well H12 should contain only broth and inoculum to serve as a growth control.
- Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 or 200  $\mu$ L).
- Incubation: Incubate the plate at 37°C for 16-24 hours under ambient air conditions.
- Data Analysis:
  - Following incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
  - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
    - $FICA = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
    - $FICB = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - Calculate the FIC Index (FICI) for each combination:

- $FICI = FICA + FICB$

- Interpretation of Results:[17][21]
  - Synergy:  $FICI \leq 0.5$
  - Indifference/Additive:  $0.5 < FICI \leq 4.0$
  - Antagonism:  $FICI > 4.0$

## Protocol 2: Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[21][22][23]

Methodology:

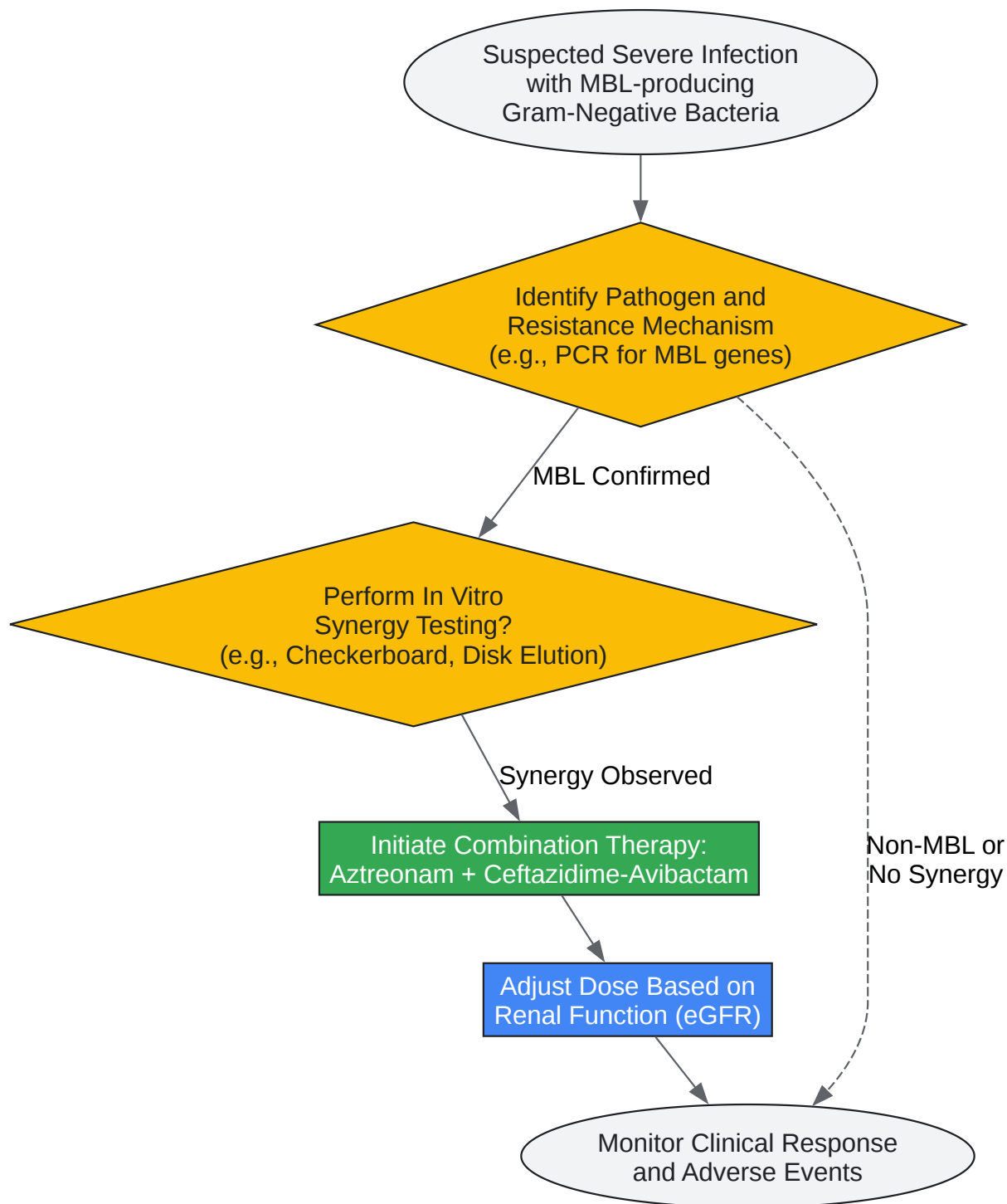
- Inoculum Preparation: Grow a bacterial culture in CAMHB to the logarithmic phase of growth. Dilute the culture in fresh CAMHB to a starting inoculum of approximately  $5 \times 10^5$  CFU/mL.
- Assay Setup: Prepare test tubes or flasks containing the following:
  - Growth control (no antibiotic)
  - Aztreonam alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
  - Combination agent alone (e.g., ceftazidime-avibactam at a fixed concentration, such as 4 µg/mL avibactam)[4]
  - Aztreonam + combination agent
- Incubation and Sampling: Incubate all tubes at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar). Incubate the plates for 18-24 hours at 37°C.

- Data Analysis:
  - Count the number of colonies on the plates to determine the CFU/mL at each time point.
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
- Interpretation of Results:[\[22\]](#)[\[24\]](#)
  - Synergy:  $A \geq 2$  log<sub>10</sub> decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
  - Bactericidal activity:  $A \geq 3$  log<sub>10</sub> decrease in CFU/mL from the initial inoculum.
  - Antagonism:  $A \geq 2$  log<sub>10</sub> increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

## Clinical Application and Dosing Considerations

The combination of aztreonam with ceftazidime-avibactam is a key strategy for treating infections caused by MBL-producing carbapenem-resistant Enterobacterales (CRE).[\[9\]](#)[\[25\]](#)





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**Caption:** Clinical Decision Logic for Combination Therapy.

### Recommended Dosing:

- Aztreonam-Avibactam (Emblaveo): For patients with CrCl >50 mL/min, the recommended dose is a loading dose of 2.67 g followed by a maintenance dose of 2 g (1.5 g aztreonam + 0.5 g avibactam) every 6 hours, infused over 3 hours.[15][26]
- Co-administration of Separate Agents: A common regimen is ceftazidime-avibactam 2.5 g every 8 hours (as a 2-hour infusion) administered simultaneously with aztreonam 2 g every 6 or 8 hours.[8][9][27] Simultaneous administration has been shown to be superior to staggered dosing.[8][9]
- Renal Impairment: Dose adjustments are critical for patients with renal impairment. For aztreonam, if eGFR is <30 but >10 mL/min, a 2g loading dose followed by 1g three times daily is recommended.[28] For the fixed-dose combination, specific dose reductions based on creatinine clearance are required.[15][26]

## Conclusion

The combination of aztreonam with  $\beta$ -lactamase inhibitors, especially avibactam, represents a significant advancement in the fight against MDR Gram-negative pathogens. The protocols and data presented here provide a framework for researchers and clinicians to evaluate and utilize this combination therapy effectively. Standardized in vitro testing is essential to guide appropriate clinical use and to further develop novel antimicrobial strategies.

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